molecular formula C12H15NO2 B8683168 N-(3-Methyl-2-oxobutyl)benzamide CAS No. 89006-98-4

N-(3-Methyl-2-oxobutyl)benzamide

Cat. No. B8683168
CAS RN: 89006-98-4
M. Wt: 205.25 g/mol
InChI Key: KRYTZTOHCVMWJA-UHFFFAOYSA-N
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Patent
US04535089

Procedure details

4.5 g of isobutyrylmethylamine hydrochloride, 11 g of sodium bicarbonate and 4.81 g of benzoyl chloride are treated in the same manner as described in Preparation 1-(4). 6.07 g of N-benzoylisobutyrylmethylamine are thereby obtained. Yield: 90.5%.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([CH2:7][NH2:8])(=[O:6])[CH:3]([CH3:5])[CH3:4].C(=O)(O)[O-].[Na+].[C:14](Cl)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:14]([NH:8][CH2:7][C:2](=[O:6])[CH:3]([CH3:5])[CH3:4])(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.C(C(C)C)(=O)CN
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
4.81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(4)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NCC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.07 g
YIELD: PERCENTYIELD 90.5%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.